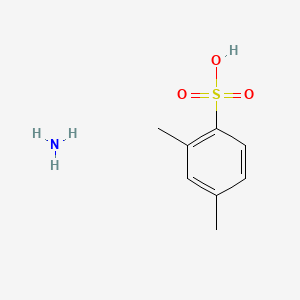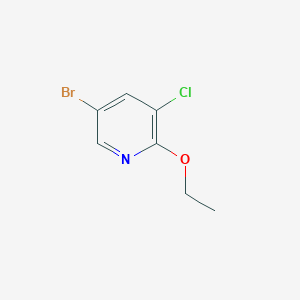
Ammonium xylenesulfonate
Overview
Description
Ammonium Xylenesulfonate is a cleansing agent used in cosmetics and personal care products including shampoos, hair conditioners, soaps, detergents, and bath products . It functions as a surfactant and hydrotrope, increasing the ability of water to dissolve other molecules, which helps remove dirt from the skin and hair .
Molecular Structure Analysis
The molecular formula of this compound is C8H13NO3S . Its monoisotopic mass is 203.061615 Da .Physical and Chemical Properties Analysis
This compound is soluble in water . It is unstable in alkali and releases ammonia . The solid form is flammable .Scientific Research Applications
Separation of Phenols from Oils
Ammonium salts, including ammonium xylenesulfonate, are used for the efficient separation of phenols from oils by forming deep eutectic solvents. This process is significant as it is nonaqueous and avoids the use of mineral alkalis and acids, thus reducing the production of phenol-containing wastewater (Pang et al., 2012).
Development in Ore Flotation and Metal Recovery
This compound is involved in ore flotation and metal recovery. Its application in this field is crucial for the development of the social economy, offering advantages in efficiency and effectiveness (Liu Hu-ping, 2013).
Desulfurization Process of Fuels
Research indicates that ammonium-based deep eutectic solvents, which likely include this compound, are critical for the desulfurization of fuels. This is especially relevant as organic sulfides in fuels are a major source of pollution (Li et al., 2013).
Ammonium Ions Detection
The development of optical-chemical sensors for monitoring ammonium ions in aqueous solutions involves this compound. These sensors, based on immobilized pH indicators, demonstrate the compound's significance in environmental monitoring and analysis (Sellien et al., 1992).
Hydrotrope Action in Solubility Enhancement
This compound functions as a hydrotrope, enhancing the solubility of other compounds in water. This property is essential in various industrial and scientific applications, particularly in improving the solubility of challenging compounds (Horváth-Szabó et al., 2001).
Ammonium Thiosulfate in Reducing Soil Fumigant Emission
This compound is potentially involved in strategies like using ammonium thiosulfate to reduce volatilization of soil fumigants, which is significant for environmental protection and agricultural practices (Gan et al., 2000).
Mechanism of Action
Target of Action
Ammonium xylenesulfonate primarily targets dirt and oil on the skin and hair . As a surfactant and hydrotrope, it enhances the ability of water to dissolve other molecules, aiding in the removal of dirt and oil .
Mode of Action
This interaction facilitates the removal of dirt and oil from the skin and hair .
Biochemical Pathways
As a surfactant, it likely influences the lipid structures within the skin and hair, disrupting the bonds between dirt, oil, and the skin or hair surface, allowing them to be washed away .
Pharmacokinetics
It is known that the absorption of this compound following dermal exposure is limited . This suggests that the majority of the compound remains on the skin’s surface, where it performs its cleansing action, before being rinsed away.
Result of Action
The primary molecular and cellular effect of this compound’s action is the removal of dirt and oil from the skin and hair . By reducing surface tension and enhancing the solubility of these substances in water, this compound allows them to be easily rinsed away, resulting in cleaner skin and hair .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ingredients in a formulation can affect its performance. Additionally, external factors such as water hardness can also impact the effectiveness of this compound as a surfactant .
Biochemical Analysis
Biochemical Properties
The biochemical properties of ammonium xylenesulfonate are not well-studied. It is known that ammonium compounds can participate in various biochemical reactions. For instance, ammonium ions can be incorporated into organic compounds via enzymes such as glutamine synthetase
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that ammonium compounds can influence cell function. For example, they can affect cell signaling pathways and gene expression
Molecular Mechanism
It is known that ammonium compounds can bind to biomolecules and can influence enzyme activity
Metabolic Pathways
Ammonium compounds, including this compound, can be involved in various metabolic pathways. For instance, they can be incorporated into organic compounds via enzymes such as glutamine synthetase
Properties
IUPAC Name |
azane;2,4-dimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTOZJXFOAPXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [eChemPortal: SIDSUNEP] Available as a clear, yellow liquid with an ammonia odor that is 40% ammonium xylene sulfonate and 60% water; [MSDSonline] | |
| Record name | Ammonium xylenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
50.0 [mmHg] | |
| Record name | Ammonium xylenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26447-10-9 | |
| Record name | Benzenesulfonic acid, dimethyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium xylenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ammonium xylenesulfonate in the research presented?
A1: The research investigates the use of this compound as a hydrotrope to enhance the solubility of m- and p-aminoacetophenone isomers in aqueous solutions []. Hydrotropes, like this compound, increase the solubility of hydrophobic compounds in water, which can be beneficial for separation and purification processes.
Q2: How does the effectiveness of this compound as a hydrotrope compare to other hydrotropes studied?
A2: The research compares the solubilization ability of this compound to several other hydrotropes, including sodium butyl monoglycol sulfate, sodium cumenesulfonate, sodium xylenesulfonate, and sodium toluenesulfonate []. The study found that the effectiveness of these hydrotropes in solubilizing m- and p-aminoacetophenones varied depending on the hydrotrope concentration and temperature. This suggests that selecting the optimal hydrotrope for a specific application would require considering the specific solute and the desired operating conditions.
Q3: What are the potential applications of using this compound as a hydrotrope for separating m- and p-aminoacetophenone isomers?
A3: The differing solubilities of m- and p-aminoacetophenones in this compound solutions at various concentrations and temperatures could be utilized for their separation []. This could involve selectively precipitating one isomer by manipulating the temperature or hydrotrope concentration, leading to a more efficient and potentially cost-effective separation process compared to traditional methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1528029.png)
![tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1528030.png)
![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)
![5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]](/img/structure/B1528032.png)
![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)
![tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1528034.png)

![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)
![3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1528039.png)
![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B1528046.png)



